molecular formula C10H8Cl2N2O B7895480 5-Aminomethyl-3-(3,4-dichlorophenyl)isoxazole

5-Aminomethyl-3-(3,4-dichlorophenyl)isoxazole

Cat. No.: B7895480
M. Wt: 243.09 g/mol
InChI Key: JSWJEQLZHXCOTN-UHFFFAOYSA-N
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Description

5-Aminomethyl-3-(3,4-dichlorophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an aminomethyl group and a dichlorophenyl group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-3-(3,4-dichlorophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Aminomethyl-3-(3,4-dichlorophenyl)isoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, making it a valuable tool in the study of biochemical pathways and drug development.

    Medicine: Isoxazole derivatives are found in various pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Aminomethyl-3-(3,4-dichlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-aryl-4-methoxycarbonylisoxazoles
  • 5-Amino-4-aminocarbonyl-3-arylisoxazoles
  • 5-Phenylisoxazole-3-carbohydrazide

Uniqueness

5-Aminomethyl-3-(3,4-dichlorophenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its biological activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-8-2-1-6(3-9(8)12)10-4-7(5-13)15-14-10/h1-4H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWJEQLZHXCOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=C2)CN)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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